molecular formula C17H15N3O2S B4699121 N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide

Cat. No.: B4699121
M. Wt: 325.4 g/mol
InChI Key: KJHZBVIYCVDDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide, commonly known as ETZ, is a chemical compound with potential therapeutic applications in various fields of medicine. ETZ is a member of the thiazole family of compounds and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

Mechanism of Action

The mechanism of action of ETZ is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer, inflammation, and neurodegeneration. In cancer cells, ETZ has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In inflammation, ETZ has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegeneration, ETZ has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
ETZ has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of inflammatory pathways, and the protection against oxidative stress and neurotoxicity. In cancer cells, ETZ has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammation, ETZ has been shown to reduce the production of pro-inflammatory cytokines, leading to the modulation of the inflammatory response. In neurodegeneration, ETZ has been shown to protect against oxidative stress and neurotoxicity, leading to the preservation of neuronal function and survival.

Advantages and Limitations for Lab Experiments

ETZ has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, there are also some limitations to using ETZ in lab experiments, including its relatively low potency and limited bioavailability. These limitations may make it difficult to achieve therapeutic concentrations of ETZ in vivo, and further research is needed to optimize its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of ETZ, including the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the evaluation of its therapeutic potential in various disease models. Additionally, the development of new analogs and derivatives of ETZ may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the development of new drug delivery systems may enhance the bioavailability and efficacy of ETZ in vivo.

Scientific Research Applications

ETZ has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, ETZ has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has also shown that ETZ possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, ETZ has been shown to protect against oxidative stress and neurotoxicity, making it a potential candidate for the treatment of Alzheimer's and Parkinson's diseases.

Properties

IUPAC Name

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-22-15-8-4-3-7-13(15)14-11-23-17(19-14)20-16(21)12-6-5-9-18-10-12/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHZBVIYCVDDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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